

# A Researcher's Guide to Cross-Referencing Spectral Data of 2,2-Dibromopropane

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## Compound of Interest

Compound Name: 2,2-Dibromopropane

Cat. No.: B1583031

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **2,2-dibromopropane** from various established databases, alongside standardized experimental protocols for data acquisition. This will aid in the verification of experimental results and ensure the reliability of compound identification.

## Comparison of Spectral Data for 2,2-Dibromopropane

The following tables summarize the key spectral data for **2,2-dibromopropane** as found in prominent public databases. This allows for a quick and objective comparison of reported values.

Table 1:  $^1\text{H}$  NMR Spectral Data

Database/Source	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity
PubChem (Sigma-Aldrich)	$\text{CDCl}_3$	2.22	s
ChemicalBook	Not specified	Not specified	Not specified
SDBS	$\text{CDCl}_3$	2.223	s

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Database/Source	Solvent	Chemical Shift ( $\delta$ ) ppm
PubChem (Wiley-VCH)	$\text{CDCl}_3$	33.7, 47.9
ChemicalBook	Not specified	Not specified
SDBS	$\text{CDCl}_3$	33.7, 47.9

Table 3: IR Spectral Data (Key Peaks)

Database/Source	Technique	Wavenumber ( $\text{cm}^{-1}$ )	Assignment
PubChem (Bio-Rad)	ATR-Neat	2980, 2920, 1380, 1150, 690	C-H stretch, C-H bend, C-Br stretch
NIST Chemistry WebBook	Not specified	Not specified	Not specified
SDBS	Liquid Film	2988, 2932, 1383, 1153, 694	C-H stretch, C-H bend, C-Br stretch

Table 4: Mass Spectrometry Data (Key Fragments)

Database/Source	Ionization Method	m/z	Relative Intensity
NIST Chemistry WebBook	Electron Ionization	121, 123, 41	100, 98, 80
ChemicalBook	Not specified	Not specified	Not specified
SDBS	Electron Ionization	121, 123, 41	100, 98, 80

## Experimental Protocols

To ensure reproducibility and consistency, the following detailed methodologies are recommended for acquiring spectral data for **2,2-dibromopropane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-dibromopropane** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Parameters:
    - Spectral Width: -2 to 12 ppm.
    - Number of Scans: 16.
    - Relaxation Delay: 5 seconds.
    - Pulse Width: 30-45 degrees.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher  $^{13}\text{C}$  frequency NMR spectrometer.
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Parameters:
    - Spectral Width: -10 to 220 ppm.
    - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
    - Relaxation Delay: 2 seconds.

## Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Sample Preparation: Apply a small drop of neat **2,2-dibromopropane** directly onto the ATR crystal.
- Acquisition Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16.
- Liquid Film IR:
  - Instrument: FTIR spectrometer.
  - Sample Preparation: Place a drop of neat **2,2-dibromopropane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
  - Acquisition Parameters:
    - Spectral Range: 4000-400 cm<sup>-1</sup>.
    - Resolution: 4 cm<sup>-1</sup>.
    - Number of Scans: 16.

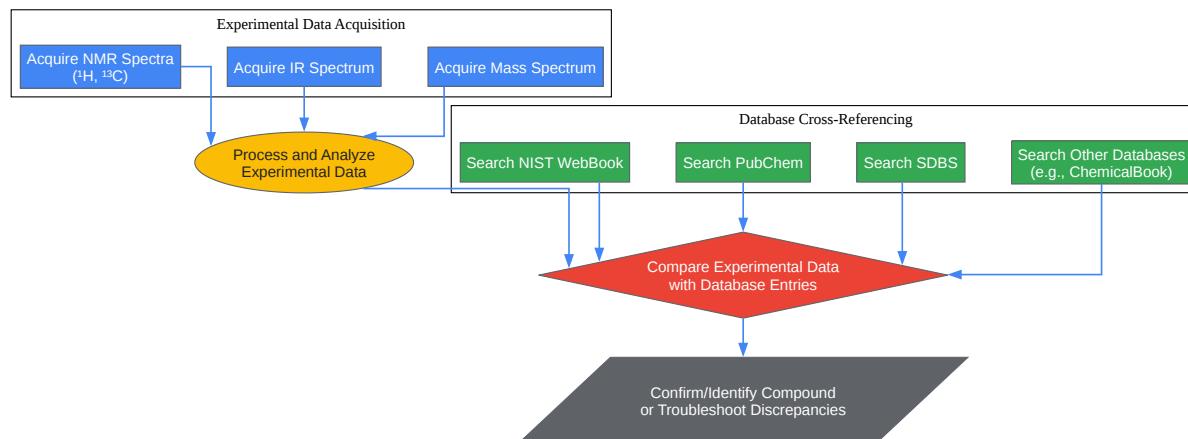
## Mass Spectrometry (MS)

- Electron Ionization (EI)-MS:
  - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
  - Sample Introduction: Inject a dilute solution of **2,2-dibromopropane** (e.g., 1 mg/mL in dichloromethane) into the GC.
  - GC Conditions:

- Column: Standard non-polar column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Conditions:
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 35-300.
  - Scan Speed: 1000 amu/s.

## Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimentally acquired spectral data with database entries.



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Caption: Workflow for spectral data acquisition and cross-referencing.

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